molecular formula C8H5Cl2NO4 B1615539 Methyl 2,5-dichloro-4-nitrobenzoate CAS No. 63105-61-3

Methyl 2,5-dichloro-4-nitrobenzoate

Cat. No.: B1615539
CAS No.: 63105-61-3
M. Wt: 250.03 g/mol
InChI Key: GTTBQPFPHTXRSZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H5Cl2NO4 and its molecular weight is 250.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dichloro-4-nitrobenzoate
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InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
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InChI Key

GTTBQPFPHTXRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5069673
Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
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CAS No.

63105-61-3
Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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Record name Methyl 2,5-dichloro-4-nitrobenzoate
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An Overview of Methyl 2,5 Dichloro 4 Nitrobenzoate in Academic Chemical Research

In the realm of academic chemical research, Methyl 2,5-dichloro-4-nitrobenzoate is primarily valued as a versatile intermediate or building block. Its multifunctionality, stemming from the presence of an ester, two chlorine atoms, and a nitro group, allows for a variety of chemical transformations. The typical synthesis of this compound involves the nitration and subsequent chlorination of methyl benzoate (B1203000).

The reactivity of this compound enables its participation in several key types of chemical reactions. The nitro group can be reduced to form an amino group, a fundamental transformation in the synthesis of many dyes and pharmaceuticals. The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, allowing for their replacement with other functional groups. Furthermore, the methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dichloro-4-nitrobenzoic acid. These reactions make it a crucial starting point for creating more complex substituted aromatic compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅Cl₂NO₄
Molecular Weight 250.03 g/mol guidechem.com
CAS Number 63105-61-3 guidechem.comchiralen.com
Topological Polar Surface Area 72.1 Ų guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 2 guidechem.com

Key Reactions of this compound

Reaction TypeDescription
Reduction The nitro group (-NO₂) can be reduced to an amino group (-NH₂).
Nucleophilic Aromatic Substitution The chlorine atoms can be replaced by various nucleophiles. mdpi.com
Hydrolysis The methyl ester group can be hydrolyzed to a carboxylic acid group (-COOH).

The Significance of Substituted Benzoate Esters in Synthetic Chemistry Research

Substituted benzoate (B1203000) esters, the chemical class to which Methyl 2,5-dichloro-4-nitrobenzoate belongs, are of considerable importance in synthetic chemistry. libretexts.org These compounds are not only valuable as intermediates but also find direct applications in various fields. Many possess distinct aromas and are used in the fragrance and food industries. libretexts.org

In synthetic organic chemistry, the benzoate group is often employed as a protecting group for alcohols due to its relative stability under various reaction conditions and the ease with which it can be introduced and removed. The reactivity of the aromatic ring and the ester functionality can be fine-tuned by the nature and position of the substituents. This allows chemists to design and synthesize a vast range of molecules with specific properties and functions, from liquid crystals to pharmaceuticals. scispace.comresearchgate.net For instance, the synthesis of various benzoate esters has been crucial in the development of new liquid crystal materials. scispace.com The study of their hydrolysis rates has also provided fundamental insights into the electronic and steric effects of substituents on reaction mechanisms. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies

Reactivity Profiles of the Nitro Group

The nitro group is a key functional group that dictates much of the reactivity of nitroaromatic compounds.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, capable of yielding a variety of products depending on the reducing agent and reaction conditions. numberanalytics.comnumberanalytics.com The nitro group can be reduced to corresponding amino (-NH2), hydroxylamine (B1172632) (-NHOH), or nitroso (-N=O) functionalities. numberanalytics.com

Common methods for the reduction of nitroaromatics include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. numberanalytics.comwikipedia.org The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitro groups. These include metals in acidic media (e.g., tin or iron in hydrochloric acid), sodium hydrosulfite, and sodium sulfide. wikipedia.org Metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org

Electrochemical Reduction: This method offers an alternative pathway for the reduction of nitroaromatic compounds. numberanalytics.com

The reduction process can proceed stepwise, with the initial formation of nitroso and hydroxylamine intermediates en route to the final amine product. numberanalytics.com Under milder conditions, it is possible to isolate the hydroxylamine derivative. numberanalytics.com For instance, the use of Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C) or zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

The following table summarizes various reducing agents and the typical products obtained from the reduction of aromatic nitro compounds.

Reducing AgentTypical Product(s)
Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Pt)Amino (-NH₂)
Metal/Acid (e.g., Sn/HCl, Fe/HCl)Amino (-NH₂)
Sodium Borohydride (NaBH₄)Varies, can lead to amines
Lithium Aluminum Hydride (LiAlH₄)Varies, can lead to amines
Raney Nickel/Hydrazine (0-10 °C)Hydroxylamine (-NHOH)
Zinc/Ammonium ChlorideHydroxylamine (-NHOH)
Zinc Metal (excess)N,N'-diarylhydrazine

The reduction of nitroaromatic compounds is fundamentally an electron transfer process. nih.gov These compounds can undergo reduction through single-electron or two-electron transfer pathways, often mediated by flavoenzymes. nih.govnih.gov The initial step can involve a one-electron transfer to form a nitro anion radical or a two-electron transfer. researchgate.net

In single-electron transfer mechanisms, a radical anion is formed. nih.gov This intermediate can be reactive towards oxygen, leading to the formation of a superoxide (B77818) radical in a futile cycle. researchgate.net The rate of electron transfer is influenced by the electron affinity of the nitroaromatic compound. iaea.org Metal nanoparticles can facilitate electron transfer by acting as mediators, accelerating the transfer of electrons from a reducing agent, like sodium borohydride, to the nitroaromatic compound. rsc.org

Two-electron reduction pathways involve the transfer of a hydride equivalent. nih.gov This leads to the formation of a nitroso intermediate, which is rapidly reduced to the hydroxylamine. nih.gov The reduction of the nitroso group is significantly faster than the initial reduction of the nitro group. nih.gov

Reactivity of the Ester Moiety

The methyl ester group in Methyl 2,5-dichloro-4-nitrobenzoate is susceptible to reactions typical of esters, primarily hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction is typically slow in pure water but can be significantly accelerated by the presence of an acid or a base. chemguide.co.ukbham.ac.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, such as hydrochloric acid or sulfuric acid, the ester is heated under reflux with an excess of water. chemguide.co.uk The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products. chemguide.co.ukyoutube.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. bham.ac.ukyoutube.com

Base-Promoted Hydrolysis (Saponification): This is a more common method for ester hydrolysis and is typically carried out by heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. chemguide.co.ukyoutube.com The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. byjus.com

The table below outlines the conditions and products for the hydrolysis of a generic methyl ester.

ConditionReagentsProductsReversibility
AcidicDilute Acid (e.g., HCl), WaterCarboxylic Acid, MethanolReversible
BasicDilute Base (e.g., NaOH), WaterCarboxylate Salt, MethanolIrreversible

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction is often catalyzed by an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, acid catalysis can be used to facilitate the exchange of the alkoxy group of an ester. Using the alcohol that corresponds to the desired ester as the solvent can drive the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification: The use of an alkoxide base is a common method for transesterification. The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that can then expel the original alkoxy group. masterorganicchemistry.com

Transesterification has significant synthetic utility. For example, it is the key reaction in the production of biodiesel, where triglycerides (triesters of glycerol) from vegetable oils are converted into fatty acid methyl esters (FAMEs). masterorganicchemistry.comyoutube.com Various catalysts, including heterogeneous base catalysts and organometallic complexes like (cyclopentadienyl)titanium trichlorides, have been developed to improve the efficiency and selectivity of transesterification processes. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitrobenzoates

Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. wikipedia.org This allows for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group, such as a halogen, on the aromatic ring. wikipedia.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing nitro group, which stabilizes it. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. nih.gov

The rate-determining step is usually the formation of the Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for the stabilization of this intermediate and thus for the reaction to occur. libretexts.org In this compound, the nitro group is para to one chlorine atom and meta to the other. This positioning activates the chlorine at the 5-position (para to the nitro group) for nucleophilic aromatic substitution more so than the chlorine at the 2-position (ortho to the ester and meta to the nitro group).

Electrophilic Aromatic Substitution (EAS) in Related Aromatic Systems

The benzene (B151609) ring of this compound is heavily substituted with electron-withdrawing groups (two chloro atoms and one nitro group). These groups strongly deactivate the ring towards electrophilic aromatic substitution (EAS). galaxy.ainumberanalytics.com The nitro group, in particular, is a powerful deactivating group and directs incoming electrophiles to the meta position relative to itself. ijrti.orgquora.com

In the case of this compound, the only available position for substitution is the C-6 position. This position is ortho to one chlorine atom, meta to the other chlorine atom, and ortho to the nitro group. The deactivating nature of all three substituents makes electrophilic substitution on this ring system extremely difficult and would require harsh reaction conditions. chempedia.info Any electrophilic attack would be severely disfavored due to the significant positive charge already present on the aromatic ring, a consequence of the inductive and resonance effects of the electron-withdrawing groups. galaxy.aiquora.com

Derivatization Strategies and Applications in Advanced Synthesis

Functional Group Transformations for Compound Derivatization

The strategic modification of the functional groups of methyl 2,5-dichloro-4-nitrobenzoate is a cornerstone of its synthetic utility. Chemists can selectively target the nitro, ester, or chloro groups to introduce new functionalities and build molecular complexity.

Chemical Modifications of the Nitro Group

The nitro group is a key site for chemical transformation, most notably through reduction to an amino group. This conversion is a fundamental step in many synthetic sequences, as the resulting aniline (B41778) derivative opens up a plethora of subsequent reactions.

The reduction of the nitro group in this compound can be achieved using various reducing agents. A common method involves the use of hydrogen gas in the presence of a palladium catalyst. evitachem.com This catalytic hydrogenation is typically efficient and provides the corresponding amine in good yield. Alternative reducing agents can also be employed depending on the desired selectivity and reaction conditions. The presence of the nitro group can facilitate interactions with biological targets by undergoing reduction to form reactive intermediates. evitachem.com

The resulting amino group is a versatile handle for further derivatization. It can undergo a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer or Suzuki-type coupling reactions to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations are instrumental in the synthesis of diverse molecular scaffolds.

Ester Functionalizations, Including Hydrolysis to Carboxylic Acids

The methyl ester group of this compound provides another avenue for derivatization. The most common transformation is its hydrolysis to the corresponding carboxylic acid, 2,5-dichloro-4-nitrobenzoic acid. evitachem.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), followed by acidification. evitachem.comchemspider.com

The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis. For instance, the presence of a 4-nitro group on a methyl benzoate (B1203000) ring has been shown to significantly decrease the hydrolysis half-life compared to the unsubstituted ester.

The resulting carboxylic acid is a valuable intermediate in its own right. It can be converted into a variety of other functional groups, including:

Acid chlorides: By reaction with reagents like thionyl chloride or oxalyl chloride.

Amides: Through coupling reactions with amines, often facilitated by coupling agents.

Esters: Via esterification with different alcohols under acidic conditions.

These transformations allow for the incorporation of the benzoate moiety into larger and more complex molecules.

Utilization as a Key Synthetic Intermediate

The strategic combination of functional group transformations allows this compound to serve as a pivotal building block in the synthesis of a wide array of complex organic molecules.

Application as a Building Block in the Synthesis of Complex Organic Scaffolds

The reactivity of the chloro and nitro substituents on the aromatic ring makes this compound a valuable precursor for creating intricate molecular frameworks. The chlorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to displace one or both chlorine atoms.

For example, the reaction with an amine can lead to the formation of a substituted aniline derivative, a common structural motif in many biologically active compounds. The combination of nitro group reduction and nucleophilic aromatic substitution provides a powerful strategy for the regioselective synthesis of polysubstituted anilines. These anilines can then be further elaborated into more complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Formation of Organoboron Compounds (e.g., Boronate Esters) for Further Synthetic Transformations

In a hypothetical scenario, the chlorine atoms on the this compound ring could potentially be converted to a boronate ester group (-B(OR)2). This would involve reacting the dichloro-nitrobenzoate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a suitable palladium catalyst and a base.

The resulting boronate ester would be a highly versatile intermediate for further synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling the boronate ester with a variety of organic halides or triflates, providing access to a vast array of biaryl and other complex structures.

O-Derivatization Strategies in Contemporary Medicinal Chemistry Research

The chlorine atoms on the this compound ring are prime targets for O-derivatization through nucleophilic aromatic substitution reactions. This strategy is particularly relevant in medicinal chemistry, where the introduction of ether linkages can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.

In a typical O-derivatization reaction, this compound would be treated with an alcohol or a phenol (B47542) in the presence of a base. The electron-withdrawing nitro group facilitates this substitution, making the reaction more favorable. The choice of the alcohol or phenol is crucial and is guided by the desired properties of the final compound.

This approach allows for the synthesis of a library of ether derivatives, which can then be screened for biological activity. The ability to readily modify the structure by introducing different O-linked fragments makes this a powerful tool in the lead optimization phase of drug discovery. For instance, similar chloro-nitrobenzoate intermediates have been utilized in the synthesis of compounds like Tolvaptan, a selective vasopressin V2-receptor antagonist. researchgate.net

Strategies for Late-Stage Functionalization in Advanced Synthetic Pathways

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late step in their synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships and the optimization of molecular properties. This compound serves as a versatile scaffold for LSF due to the differential reactivity of its substituents. The electron-withdrawing nitro group activates the chlorine atoms for nucleophilic aromatic substitution, while the nitro group itself can be reduced and further functionalized. Additionally, the chloro substituents are amenable to transition-metal-catalyzed cross-coupling reactions.

Catalytic Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.debohrium.com In the context of this compound, these reactions provide a means to introduce a wide array of substituents at the chlorinated positions.

Although specific examples detailing the cross-coupling of this compound are not extensively documented in the provided search results, the principles of such transformations are well-established for similar polychlorinated aromatic compounds. Palladium- and nickel-based catalysts are commonly employed for these reactions. thieme-connect.de For instance, Suzuki-Miyaura coupling could be used to introduce aryl or vinyl groups by reacting the dichloro-nitrobenzoate with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, Buchwald-Hartwig amination would allow for the installation of various amine functionalities. The regioselectivity of these reactions would be a key consideration, potentially influenced by the steric and electronic environment of the two chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group at the 4-position makes the chlorine atoms at the 2- and 5-positions of this compound susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this intermediate is crucial, and the ortho and para positions relative to the nitro group are significantly activated. libretexts.orgmasterorganicchemistry.com

In this compound, both chlorine atoms are ortho to the activating nitro group, making them potential sites for substitution. A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups. evitachem.com The substitution can often be performed sequentially, where the first substitution product is isolated and then subjected to a second substitution with a different nucleophile, leading to dissymmetric products. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

ReactantNucleophileProductReference
2,4-DinitrochlorobenzeneHydroxide2,4-Dinitrophenol libretexts.org
2,4-DinitrofluorobenzeneAminesN-Aryl-2,4-dinitroaniline masterorganicchemistry.com
4,5-Difluoro-1,2-dinitrobenzene1,2-Disubstituted amines, alcohols, thiolsN-Heteroacenes, phenoxazines, phenothiazines nih.gov

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group in this compound is a versatile functional handle that can be readily reduced to an amino group. evitachem.com This transformation opens up a vast array of subsequent functionalization possibilities. The reduction of aromatic nitro compounds is a well-established process with numerous available methods. wikipedia.org

Commonly used reagents for the reduction of nitroarenes to anilines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl2), iron (Fe) in acidic media, or sodium hydrosulfite are also effective and can offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comrsc.org

Once the nitro group is reduced to an amine, it can undergo a wide range of reactions. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to form a diazonium salt. The diazonium salt is a particularly useful intermediate that can be converted into a variety of other functional groups, including halogens, hydroxyl, cyano, and aryl groups through Sandmeyer and related reactions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

ReagentConditionsSelectivity NotesReference
H₂/Pd-CCatalytic hydrogenationCan also reduce other functional groups commonorganicchemistry.com
Raney NickelCatalytic hydrogenationOften used to avoid dehalogenation of aryl halides commonorganicchemistry.com
SnCl₂Mild conditionsGood for substrates with other reducible groups commonorganicchemistry.com
Fe/AcidMild conditionsGood for substrates with other reducible groups commonorganicchemistry.com
Sodium Hydrosulfide (NaSH)-Can be used for selective reduction rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the Methyl 2,5-dichloro-4-nitrobenzoate molecule. The analysis would focus on the chemical shifts (δ), integration (relative number of protons), and multiplicity (splitting patterns) of the signals.

For this compound (C₈H₅Cl₂NO₄), the expected ¹H NMR spectrum would show:

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the two chlorine atoms and the nitro group would cause these protons to be significantly deshielded, shifting their signals downfield. The specific positions of the substituents would lead to two singlets, as the aromatic protons would not have adjacent protons to couple with.

Methyl Protons: A single, unsplit signal (a singlet) corresponding to the three protons of the methyl ester group (-OCH₃). This signal would appear in the upfield region of the spectrum, typically around δ 3.9-4.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Predicted valueSinglet1HAromatic H
Predicted valueSinglet1HAromatic H
Predicted valueSinglet3H-OCH₃

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The expected ¹³C NMR spectrum would feature eight signals:

Carbonyl Carbon: One signal for the ester carbonyl carbon, typically found in the highly deshielded region of δ 160-170 ppm.

Aromatic Carbons: Six signals for the carbons of the benzene (B151609) ring. The carbons bearing the electronegative chloro and nitro substituents would be significantly shifted.

Methyl Carbon: One signal for the methyl (-OCH₃) carbon, appearing in the more shielded (upfield) region of the spectrum, typically around δ 50-60 ppm.

A predicted ¹³C NMR data table is shown below.

Chemical Shift (δ, ppm)Assignment
Predicted valueC=O (Ester)
Predicted valueAromatic C-Cl
Predicted valueAromatic C-Cl
Predicted valueAromatic C-NO₂
Predicted valueAromatic C-H
Predicted valueAromatic C-H
Predicted valueAromatic C (quaternary)
Predicted value-OCH₃

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺ or adducted with other cations like sodium [M+Na]⁺. The exact mass of the parent compound is 248.9595630 Da. guidechem.com ESI-MS analysis would confirm this molecular weight with high accuracy. While ESI is a soft ionization method, some fragmentation can be induced to aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and for identifying it based on its mass spectrum. guidechem.com In the mass spectrometer, the compound would be ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that can be used for identification. Key fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the nitro group (-NO₂).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹.

N-O Stretch (Nitro group): Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically appearing near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
Predicted rangeC=O StretchEster
Predicted rangeC=C StretchAromatic
Predicted rangeAsymmetric N-O StretchNitro
Predicted rangeSymmetric N-O StretchNitro
Predicted rangeC-O StretchEster
Predicted rangeC-Cl StretchAryl Halide

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Key expected vibrational modes include:

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch is anticipated in the 1550-1475 cm⁻¹ region, while the symmetric stretch is expected between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often among the most intense in the spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com

Carbonyl (C=O) Stretch: The methyl ester group will exhibit a strong absorption band corresponding to the C=O stretching vibration. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. pressbooks.pubmasterorganicchemistry.com Its high intensity is a result of the large change in dipole moment during the vibration.

C-O Ester Stretches: Two distinct C-O stretching vibrations are expected for the ester linkage. These typically produce strong bands in the 1300-1000 cm⁻¹ region. vscht.cz

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz C=C stretching vibrations within the ring usually appear as a series of bands in the 1600-1400 cm⁻¹ range. vscht.cz

C-Cl Stretches: The stretching vibrations for the carbon-chlorine bonds are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

The combination of these characteristic bands provides a unique "fingerprint" for the identification of the molecule.

Table 1: Predicted FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290Strong
Ester (C=O)Stretch1730 - 1715Strong
Ester (C-O)Stretch1300 - 1000Strong
Aromatic (C-H)Stretch3100 - 3000Medium-Weak
Aromatic (C=C)Ring Stretch1600 - 1400Medium-Weak
Aryl Halide (C-Cl)Stretch800 - 600Medium-Strong

Vapor Phase IR Spectroscopy Applications

Vapor phase or gas phase infrared spectroscopy measures the vibrational spectrum of a substance in the gaseous state. This technique provides spectra free from intermolecular interactions that occur in condensed phases (liquids or solids), resulting in sharper and more defined absorption bands. For a compound like this compound, vapor phase IR could be particularly useful for studying its rotational-vibrational structure, which is obscured in liquid or solid-state measurements.

Although specific studies on the vapor phase IR of this compound are not documented in the searched literature, the technique is widely applied to nitroaromatic compounds. nist.govnih.gov It can aid in the precise determination of vibrational frequencies and can be coupled with computational chemistry to refine molecular models and understand intramolecular dynamics without the influence of a solvent or crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the chromophoric nitro group and the benzene ring, as well as the auxochromic chloro and ester substituents.

Analysis of Absorption and Fluorescence Spectra

The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show characteristic absorption bands. Based on data for analogous compounds like nitrobenzene (B124822), absorption features are anticipated in the UVB and UVC regions. acs.orgnih.gov Nitrobenzene itself displays absorption maxima around 240-280 nm and a weaker, longer-wavelength band around 345 nm. acs.orgnih.gov The presence of chloro and methoxycarbonyl substituents on the benzene ring will likely cause a bathochromic (red) shift in these absorption peaks. shimadzu.com

Studies of Optical Transparency and Electronic Transitions

The optical transparency of a compound is the range of wavelengths it does not absorb. For this compound, significant absorption is expected in the UV region below approximately 350-400 nm. Consequently, solutions of this compound would likely be colorless or pale yellow, appearing transparent in the visible region of the spectrum (400-700 nm). msu.edu

The observed UV absorptions are due to electronic transitions between molecular orbitals. The main transitions expected are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically responsible for the strong absorption bands observed at shorter wavelengths (e.g., below 300 nm). acs.org

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the nitro or ester group) to a π* antibonding orbital of the aromatic ring. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. acs.org The weak absorption band observed in nitrobenzene around 345 nm is attributed to such a transition. acs.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Crystal and Molecular Structure Determination

A solved single-crystal X-ray structure for this compound is not publicly available in the searched databases. However, analysis of related structures, such as Methyl 4-nitrobenzoate (B1230335) researchgate.net and other substituted benzoates nih.gov, allows for a detailed prediction of its molecular geometry.

A full crystallographic study would provide precise data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding or π-π stacking) in the crystal lattice.

Table 2: Predicted Crystallographic and Molecular Parameters for this compound
ParameterPredicted Value / FeatureBasis of Prediction
Molecular FormulaC₈H₅Cl₂NO₄Confirmed guidechem.com
Molecular Weight250.04 g/mol Confirmed guidechem.com
Crystal System-Not determined
Space Group-Not determined
Unit Cell Dimensions-Not determined
Key Dihedral AnglesEster group likely twisted relative to the ringSteric hindrance from ortho-Cl
Nitro group likely near-planar with the ringElectronic conjugation
Intermolecular ForcesPotential for weak C-H···O interactionsAnalysis of related structures researchgate.net

Analysis of Torsion and Dihedral Angles in Molecular Conformation

The three-dimensional arrangement of a molecule, or its conformation, is significantly influenced by the rotation around its single bonds. This rotation is described by torsion and dihedral angles. In this compound, the key dihedral angles are those between the plane of the benzene ring and the planes of the nitro (NO₂) and methyl ester (COOCH₃) substituent groups.

In another analogue, Methyl 5-chloro-2-nitrobenzoate, the steric hindrance introduced by the substituents in neighboring positions forces them out of the plane of the benzene ring. The nitro group is twisted by 29.4 degrees, while the acetoxy group is twisted by a more significant 49.7 degrees. For Methyl 2,5-dichlorobenzoate (B1240473), the ester group is oriented at a dihedral angle of 39.22 degrees with respect to the benzene ring.

Based on these related structures, it can be inferred that in this compound, both the nitro and the methyl ester groups will likely be non-coplanar with the benzene ring due to steric strain imposed by the two chlorine atoms. The presence of a chlorine atom at the ortho position (position 2) relative to the methyl ester group would likely lead to a significant dihedral angle for this group. Similarly, the electronic and steric effects of the substituents would influence the orientation of the nitro group.

Interactive Table of Dihedral Angles in Related Compounds

CompoundSubstituent 1Dihedral Angle (°)Substituent 2Dihedral Angle (°)Reference
Methyl 4-nitrobenzoateNitro~0.6Methoxycarbonyl~8.8 nih.govresearchgate.net
Methyl 5-chloro-2-nitrobenzoateNitro29.4Acetoxy49.7
Methyl 2,5-dichlorobenzoateEster39.22--

Characterization of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding Networks)

Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice, which in turn influences the material's physical properties. For this compound, several types of non-covalent interactions are expected to play a role.

Weak C-H···O hydrogen bonds are commonly observed in the crystal structures of related nitrobenzoate esters. In Methyl 4-nitrobenzoate, these interactions link adjacent molecules. nih.govresearchgate.net Similarly, in the crystal structure of Methyl 5-chloro-2-nitrobenzoate, weak C-H···O interactions connect molecules into layers. It is highly probable that this compound would also exhibit such hydrogen bonding, involving the hydrogen atoms of the methyl group and the aromatic ring as donors, and the oxygen atoms of the nitro and ester groups as acceptors.

π-π stacking interactions between the aromatic rings of adjacent molecules are another important stabilizing force. In some related structures, these interactions are present. For example, in one polymorph of Methyl 5-chloro-2-nitrobenzoate, slipped π–π stacking is observed between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.646 Å. Given the electron-deficient nature of the nitro-substituted benzene ring in this compound, π-π stacking interactions are a plausible feature of its crystal packing.

The presence of chlorine atoms also introduces the possibility of halogen bonding, where a chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as an oxygen atom of a nitro or ester group on a neighboring molecule.

Powder X-ray Diffraction for Lattice Parameter Estimation

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. A PXRD experiment on a powdered sample of this compound would yield a unique diffraction pattern, which is a fingerprint of its crystal lattice.

The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are determined by the lattice parameters (the lengths of the sides of the unit cell, a, b, and c, and the angles between them, α, β, and γ). By indexing the diffraction pattern, these lattice parameters can be determined.

While a specific experimental PXRD pattern for this compound is not publicly available, analysis of related compounds demonstrates the utility of this technique. For instance, the lattice parameters for Methyl 2,5-dichlorobenzoate have been determined to be a = 3.8452 Å, b = 7.0158 Å, c = 15.8510 Å, α = 77.189°, β = 89.130°, and γ = 83.741° in the triclinic space group P-1. For Methyl 4-nitrobenzoate, the crystal system is monoclinic with lattice parameters a = 7.109 Å, b = 17.092 Å, c = 7.193 Å, and β = 116.292°. nih.govresearchgate.net

The PXRD data, once obtained, would be invaluable for phase identification, purity assessment, and as a basis for more detailed single-crystal X-ray diffraction studies to fully elucidate the crystal structure.

Interactive Table of Lattice Parameters for Related Compounds

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Methyl 2,5-dichlorobenzoateTriclinic3.84527.015815.851077.18989.13083.741
Methyl 4-nitrobenzoateMonoclinic7.10917.0927.19390116.29290 nih.govresearchgate.net
Methyl 5-chloro-2-nitrobenzoateMonoclinic4.261622.4709.38949090.6490

Advanced Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material.

A TGA/DTA analysis of this compound would provide critical information about its thermal stability, decomposition profile, and melting point. The TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The DTA curve would show endothermic peaks corresponding to phase transitions like melting and exothermic peaks corresponding to decomposition processes.

While specific TGA/DTA data for this compound are not available, studies on related compounds offer insights. For example, the thermal analysis of 3-chloro-2-nitrobenzoate (B13357121) metal complexes shows that these compounds are stable up to a certain temperature, after which they undergo decomposition, which can be explosive at higher temperatures. A study on 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate found it to be thermally stable up to 110°C.

It is expected that this compound would be a solid at room temperature with a distinct melting point. Upon heating, it would eventually decompose, likely in a multi-step process involving the loss of the methyl ester and nitro groups. The presence of the nitro group suggests that the decomposition could be energetic. The precise decomposition temperatures and the nature of the decomposition products would be revealed by a detailed TGA-DTA study, potentially coupled with mass spectrometry to identify the evolved gases.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of Methyl 2,5-dichloro-4-nitrobenzoate, providing a detailed picture of its properties.

These calculations typically show that the presence of bulky and electronegative substituents like chlorine atoms and the nitro group on the benzene (B151609) ring can cause slight deviations from a perfectly planar ring structure due to steric and electronic effects. researchgate.net DFT is also used to calculate key electronic properties that govern the molecule's behavior. The strong electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the electron distribution across the aromatic system. mdpi.com This leads to a polarized molecule with specific sites susceptible to chemical attack. Reactivity descriptors, derived from DFT, help in quantifying the molecule's chemical behavior. mdpi.com

Table 1: Properties of this compound Predicted by DFT Calculations

Property Predicted Value/Insight Significance
Optimized Geometry Provides precise bond lengths (e.g., C-Cl, C-N, C=O) and angles. Determines the molecule's stable 3D conformation.
Dipole Moment A non-zero value indicating an asymmetric charge distribution. Influences solubility, intermolecular interactions, and bulk material properties.
Atomic Charges Negative charges localized on oxygen and chlorine atoms; positive charges on the nitro-group nitrogen and carbonyl carbon. Identifies regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequencies Predicts the positions of absorption bands in the Infrared (IR) and Raman spectra. Aids in the experimental identification and characterization of the compound.
Thermodynamic Properties Enthalpy, Gibbs free energy, and entropy of formation. Assesses the molecule's thermodynamic stability.

Hartree-Fock (HF) theory is another foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications because it does not account for electron correlation, HF theory is still valuable. It provides a qualitative understanding of the electronic structure and is often used as a starting point for more advanced calculations. For this compound, an HF calculation would yield information on orbital energies, which are essential for understanding electronic transitions and reactivity through Frontier Molecular Orbital theory. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly powerful for predicting the electronic absorption spectra (UV-Visible spectra) of compounds like this compound. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net

For this molecule, the predicted spectrum would likely feature absorptions corresponding to π → π* transitions within the substituted benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups. Furthermore, TD-DFT can be used to analyze the nature of these excited states, determining, for example, the extent of charge transfer upon photoexcitation. researchgate.net This information is critical for applications in photochemistry and materials science. nih.gov

Table 2: Predicted Spectroscopic Data from TD-DFT Calculations

Parameter Predicted Information Relevance
Excitation Energies The energy difference between the ground state and various excited states. Correlates directly to the absorption wavelengths in the UV-Vis spectrum.
Oscillator Strengths The theoretical intensity of an electronic transition. Predicts the strength of absorption peaks in the experimental spectrum.
Wavelength of Max. Absorption (λmax) The specific wavelength at which the molecule absorbs light most strongly. A key characteristic for spectroscopic identification and for understanding the molecule's color and photophysical behavior.
Nature of Transitions Identifies transitions as π → π, n → π, or charge-transfer (CT) in character. Provides insight into how the electron density redistributes upon light absorption.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. For this compound, the MEP map is an intuitive tool for predicting reactivity.

Regions of negative electrostatic potential, typically colored red or yellow, are found around the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atoms. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are located around the hydrogen atoms and the aromatic ring, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.net The MEP analysis therefore complements other reactivity indicators by providing a clear, three-dimensional guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the energy and spatial distribution of these orbitals are key to understanding its chemical behavior. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive because it is easier to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the electron-withdrawing nitro and chloro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

Table 3: Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Definition Chemical Insight
E(HOMO) Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Global Hardness (η) η ≈ (E(LUMO) - E(HOMO)) / 2 Measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness. Softer molecules are more polarizable and reactive.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insight into the behavior of the molecule over time and its interactions with its environment. Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational dynamics, particularly the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group. Simulations in different solvents (e.g., water, ethanol (B145695), or nonpolar solvents) could predict its solvation properties and how it interacts with surrounding solvent molecules. Although often applied to larger systems like protein-ligand complexes, MD simulations can validate the intermolecular forces and dynamic behavior predicted by quantum mechanical methods for smaller molecules as well. nih.govresearchgate.net

Theoretical Prediction of Heats of Formation and Energetic Properties

The heat of formation (ΔfH°) is a fundamental thermodynamic property that indicates the stability of a compound and is critical for calculating its energetic performance. Quantum chemical methods are frequently employed to predict this value with high accuracy. Composite methods like Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP) are particularly effective, as they approximate high-level calculations through a series of smaller, less computationally expensive steps. researchgate.net These calculations typically involve optimizing the molecule's geometry and then computing its energy, zero-point vibrational energy (ZPVE), and thermal corrections.

To derive the gas-phase enthalpy of formation, computational chemists often use isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of errors in the calculation, leading to more reliable results.

While specific theoretical predictions for the heat of formation of this compound are not prominently available in the reviewed literature, studies on its isomers, such as methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate (B1230335), demonstrate the methodology. For these compounds, researchers have determined experimental gas-phase enthalpies of formation and compared them with values calculated using the G3(MP2)//B3LYP composite method, finding good agreement between the theoretical and experimental data. researchgate.netresearchgate.net

Table 1: Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Methyl Nitrobenzoate Isomers

Compound Experimental ΔfH°(g) (kJ·mol⁻¹) Calculated ΔfH°(g) (G3(MP2)//B3LYP) (kJ·mol⁻¹)
Methyl 2-nitrobenzoate -276.5 ± 2.9 -275.0
Methyl 3-nitrobenzoate -313.1 ± 2.4 -314.9
Methyl 4-nitrobenzoate -310.2 ± 2.4 -312.4

Data sourced from studies on methyl nitrobenzoate isomers. researchgate.net

These studies underscore the capability of modern computational methods to provide reliable energetic data, which is essential for characterizing new or less-studied energetic compounds like this compound. researchgate.netuni.edu

Reactive Molecular Dynamics Simulations (e.g., ReaxFF) for Reaction Mechanisms and Decomposition Pathways

Reactive Molecular Dynamics (MD) simulations are a powerful tool for modeling the chemical decomposition of energetic materials under various conditions, such as high temperatures or shock loading. The Reactive Force Field (ReaxFF) method, developed by van Duin and colleagues, is particularly suited for this purpose. nih.gov Unlike classical, non-reactive force fields, ReaxFF can simulate chemical reactions by dynamically describing bond formation and breaking based on a bond-order formalism, allowing for the observation of complex reaction networks, transient intermediates, and final decomposition products. nih.govjkosco.org

ReaxFF-MD simulations can provide atomistic-level insights into the initial decomposition steps, which are critical for understanding the sensitivity and performance of an energetic material. For nitroaromatic compounds, common initial pathways include the cleavage of the C–NO2 bond to release NO2 or the homolysis of the N–O bond within the nitro group. researchgate.net Subsequent reactions typically involve hydrogen abstraction by the reactive fragments, leading to the formation of water (H2O), and further breakdown of the aromatic ring, ultimately producing stable small molecules like N2, CO, and CO2. dntb.gov.ua

While specific ReaxFF simulations on this compound are not detailed in the available literature, extensive research on other energetic materials like TNT (2,4,6-trinitrotoluene) and RDX provides a clear picture of the methodology. nih.govresearchgate.net Simulations of these materials reveal that the initial decomposition is often unimolecular, followed by a cascade of bimolecular reactions that dictate the energy release rate and the final product distribution. researchgate.net

Table 2: Common Initial Decomposition Steps and Products in ReaxFF Simulations of Nitroaromatic Explosives

Process Description Common Products
Initial Unimolecular Decomposition The first chemical bond-breaking events in a single molecule. NO2, NO, O, HONO
Hydrogen Abstraction Highly reactive species (e.g., O, OH, NO2) remove H atoms from other molecules. H2O, OH
Ring Opening The aromatic or heterocyclic ring structure breaks apart. Small carbon fragments
Secondary Reactions Reactions between intermediate species. N2, CO, CO2, H2, C (clusters)

Based on general findings from ReaxFF studies on various energetic materials. researchgate.netdntb.gov.ua

Applying ReaxFF to this compound would likely focus on how the two chlorine atoms influence the initial C–NO2 bond scission and subsequent reaction pathways, including the potential formation of chlorinated intermediates.

Wavefunction Analysis for Detailed Electronic Structure

Wavefunction analysis provides a deep understanding of the electronic structure of a molecule, going beyond simple orbital energies to detail the nature of chemical bonding and electron distribution. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize bond properties, atomic charges, and orbital interactions. For more complex electronic phenomena, such as excited states and bond-breaking potential energy surfaces, advanced multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-CASPT2) are employed. acs.org

These high-level calculations are essential for accurately describing molecules where electron correlation is strong, which is often the case for nitroaromatic compounds. A study on nitrobenzene (B124822), the parent compound for this family, used MS-CASPT2 to calculate vertical excitation energies and the energy barrier for the dissociation of the C–N bond. acs.org The analysis revealed the complex interplay of different electronic states, including singlet and triplet states, which are crucial for understanding photochemical reactions and decomposition initiation. acs.org

Table 3: Calculated Vertical Excitation Energies for Nitrobenzene

State Excitation Energy (eV) Oscillator Strength Nature of Excitation
1 ³B₂ 2.89 - n → π*
1 ³A₁ 3.53 - π → π*
1 ¹A₂ 4.31 0.000 n → π*
1 ¹B₂ 4.70 0.003 n → π*
2 ¹A₁ 5.34 0.353 π → π*

Data from MS-CASPT2 calculations on nitrobenzene, providing a benchmark for the electronic structure of related compounds. acs.org

For this compound, wavefunction analysis could elucidate how the electron-withdrawing chlorine and nitro groups, along with the electron-donating methyl ester group, collectively influence the electron density distribution on the aromatic ring. This distribution is key to understanding the molecule's reactivity, intermolecular interactions, and the energetic barriers for decomposition pathways. mdpi.com

Intermolecular Interaction Analysis through Computational Methods

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent interactions. Computational methods are indispensable for visualizing, characterizing, and quantifying these interactions, which dictate properties like density, stability, and sensitivity.

Hirshfeld Surface Analysis for Characterizing Crystal Packing and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts. The surface is generated based on the electron distribution of the molecule.

Table 4: Example of Hirshfeld Surface Contact Contributions for a Dichloro-Substituted Aromatic Compound

Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 45.4% Represents the most frequent, though generally weak, van der Waals contacts.
Cl···H / H···Cl 21.0% Indicates significant hydrogen bonding or close van der Waals interactions involving chlorine.
C···H / H···C 19.0% Relates to C-H···π interactions or general van der Waals contacts.
Other (N···H, Cl···C, etc.) < 15.0% Less frequent contacts that also contribute to crystal stability.

Data adapted from a study on a compound featuring dichlorophenyl and dimethylaniline moieties to illustrate typical contact percentages. nih.gov

For this compound, Hirshfeld analysis would be invaluable for understanding how the chloro, nitro, and methyl ester groups participate in intermolecular contacts, thereby determining the crystal's cohesion and stability.

Theoretical Investigations of Non-covalent Interactions (e.g., π-π Stacking, Hydrogen Bonds)

Beyond the broad overview provided by Hirshfeld analysis, specific non-covalent interactions like hydrogen bonds and π-π stacking can be investigated in detail using quantum chemical calculations. mdpi.com These interactions play a crucial role in the supramolecular assembly of molecules in the solid state. mdpi.com

In the context of this compound, which lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds involving the methyl or aromatic C-H groups and the oxygen atoms of the nitro or ester groups are expected to be significant. Computational studies can determine the geometry (bond lengths and angles) and estimate the energy of these interactions.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable. Methods based on Density Functional Theory (DFT) are widely used for this purpose due to their favorable balance of accuracy and computational cost.

For instance, the vibrational frequencies corresponding to an infrared (IR) or Raman spectrum can be calculated. Studies on related molecules like methyl 3-nitrobenzoate have shown that vibrational wavenumbers computed using DFT methods (e.g., B3LYP/6-31G*) are in excellent agreement with experimental IR and Raman spectra. researchgate.net This allows for confident assignment of vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be predicted. These calculations help in assigning peaks in experimental NMR spectra and can provide structural information. While experimental ¹H NMR data is available for various methyl nitrobenzoate isomers, chemicalbook.comchemicalbook.com computational predictions serve as a powerful complementary tool for structural elucidation.

Table 5: Comparison of Selected Experimental and Calculated Vibrational Frequencies for Methyl 3-nitrobenzoate

Vibrational Mode Experimental (IR) Wavenumber (cm⁻¹) Calculated (B3LYP) Wavenumber (cm⁻¹)
C=O stretch 1730 1724
asym. NO₂ stretch 1535 1530
sym. NO₂ stretch 1352 1348
C-O stretch 1298 1294

Data adapted from studies on methyl 3-nitrobenzoate to illustrate the accuracy of computational spectroscopy. researchgate.net

For this compound, such calculations would be instrumental in predicting its IR and NMR spectra, aiding in its identification and structural confirmation.

Theoretical Calculations of NMR, IR, and UV-Vis Spectra for Comparison with Experimental Data

A thorough review of scientific literature and chemical databases reveals a notable absence of published research dedicated to the theoretical and computational spectroscopic analysis of this compound. While experimental data for this compound may exist in proprietary databases, studies presenting a direct comparison between theoretically calculated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra and corresponding experimental data are not publicly available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic properties of molecules. Such studies are invaluable for confirming molecular structures, assigning experimental spectral bands, and understanding the electronic and vibrational characteristics of a compound. Typically, a research article focusing on this type of analysis for a molecule like this compound would involve optimizing the molecular geometry using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Following optimization, the theoretical NMR chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts would then be correlated with experimental spectra, often showing a linear relationship that allows for precise assignment of the proton and carbon signals in the molecule.

Similarly, the vibrational frequencies (IR and Raman) would be computed. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with the experimental IR and Raman spectra. This comparison aids in the detailed assignment of vibrational modes, such as the characteristic stretches of the nitro group (NO₂), carbonyl group (C=O), and carbon-chlorine (C-Cl) bonds.

For the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. These theoretical values help in understanding the nature of electronic excitations within the molecule and are compared with the absorption maxima observed in the experimental UV-Vis spectrum.

Unfortunately, without published studies performing these specific calculations for this compound, the presentation of comparative data tables for its NMR, IR, and UV-Vis spectra is not possible at this time. The scientific community would benefit from future research in this area to provide a deeper understanding of the spectroscopic and electronic properties of this halogenated nitroaromatic compound.

Conclusion and Future Research Directions

Summary of Key Academic Findings on Methyl 2,5-dichloro-4-nitrobenzoate

This compound is a substituted aromatic compound with the chemical formula C₈H₅Cl₂NO₄. Its structure consists of a benzene (B151609) ring functionalized with two chlorine atoms at positions 2 and 5, a nitro group at position 4, and a methyl ester group at position 1. This compound is primarily recognized in the scientific community as a valuable chemical intermediate.

Key academic and patent literature highlights its role in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and dyes. The presence of multiple reactive sites on the benzene ring—the nitro group, the chlorine atoms, and the methyl ester—makes it a versatile building block in organic synthesis.

Esterification: The direct esterification of 2,5-dichloro-4-nitrobenzoic acid with methanol, typically in the presence of an acid catalyst.

Nitration and Chlorination: The multi-step synthesis starting from methyl benzoate (B1203000), involving nitration followed by chlorination.

The reactivity of this compound is governed by its functional groups. The nitro group can be readily reduced to an amine, a crucial transformation for the synthesis of many biologically active compounds. The chlorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification with other alcohols.

While some sources suggest potential antimicrobial and antifungal properties for similar nitroaromatic compounds, specific and in-depth biological activity studies for this compound are not widely published in academic literature. Its primary documented utility remains as a precursor molecule.

Identification of Unexplored Research Avenues and Scientific Challenges

Despite its utility as a synthetic intermediate, several areas concerning this compound remain largely unexplored, presenting opportunities for new research.

Unexplored Research Avenues:

Novel Synthetic Applications: There is significant potential to explore its use in the synthesis of novel heterocyclic compounds, which are scaffolds for many modern pharmaceuticals. The strategic manipulation of its functional groups could lead to new classes of compounds with potential therapeutic value.

Biological Screening: A comprehensive investigation into the biological activity of this compound and its immediate derivatives is lacking. Systematic screening for antimicrobial, antifungal, herbicidal, or other pesticidal activities could reveal new applications.

Polymer Chemistry: The difunctional nature of its derivatives (e.g., the corresponding diamine or diol) could be explored for the synthesis of novel polymers with specific properties, such as thermal stability or flame retardancy, conferred by the halogen and nitrogen content.

Mechanistic Studies: Detailed mechanistic studies of nucleophilic aromatic substitution reactions on this specific substrate could provide valuable insights into the regioselectivity and reactivity, aiding in the design of more efficient synthetic routes.

Scientific Challenges:

Regioselectivity: A primary challenge in the functionalization of this compound is controlling the regioselectivity of reactions, particularly in nucleophilic aromatic substitutions where two different chlorine atoms are present.

Green Synthesis: The current synthetic methods often rely on harsh conditions and hazardous reagents, such as strong acids and chlorinated solvents. Developing greener, more sustainable synthetic protocols with higher atom economy is a significant challenge.

Purification: The presence of multiple functional groups can lead to the formation of byproducts, making the purification of the desired products challenging and potentially costly, especially on an industrial scale.

Outlook on Potential for Continued Academic Inquiry and Methodological Advancements

The future of academic research on this compound is likely to be driven by the broader trends in organic synthesis and materials science.

Continued Academic Inquiry:

The demand for novel bioactive molecules in medicine and agriculture will continue to fuel interest in versatile building blocks like this compound. Future academic inquiry will likely focus on its incorporation into more complex molecular architectures and the subsequent evaluation of their biological properties. There is also room for computational studies to predict the reactivity and potential biological targets of its derivatives, thus guiding synthetic efforts.

Methodological Advancements:

Catalysis: The development of novel catalysts for the selective functionalization of this compound is a promising area. This includes catalysts for selective C-H activation, cross-coupling reactions to replace the chlorine atoms, and selective reduction of the nitro group in the presence of other reducible functionalities.

Flow Chemistry: The application of continuous flow technology to the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration and other potentially hazardous reactions.

Biocatalysis: Exploring the potential of enzymes to catalyze reactions involving this compound, such as selective hydrolysis or reduction, could lead to more environmentally friendly and highly selective synthetic methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.